molecular formula C18H19N3O2 B7104336 N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7104336
M. Wt: 309.4 g/mol
InChI Key: PYGNAGUVRYYJTE-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound that features a benzofuran ring, an ethyl group, and a diazirine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The diazirine group is often used in photoaffinity labeling, a technique to study molecular interactions.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-4-10-18(20-21-18)11-9-17(22)19-13(2)16-12-14-7-5-6-8-15(14)23-16/h1,5-8,12-13H,4,9-11H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGNAGUVRYYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC(=O)CCC3(N=N3)CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex compounds often employs automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of microwave-assisted synthesis (MWI) has also been reported for benzofuran derivatives, which significantly reduces reaction times and improves yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various chemical reactions:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The diazirine moiety can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light (photoaffinity labeling). The diazirine group, upon exposure to UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules, thereby labeling them .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid and benzofuran-2-yl-methanone.

    Diazirine Compounds: 3-aryl-3-(trifluoromethyl)diazirines and 3-(4-azidophenyl)-3-(trifluoromethyl)diazirine.

Uniqueness

N-[1-(1-benzofuran-2-yl)ethyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to its combination of a benzofuran ring and a diazirine moiety, which imparts both biological activity and the ability to act as a photoaffinity label. This dual functionality makes it a valuable tool in both chemical and biological research.

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